molecular formula C19H25NO B2590088 2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 313500-82-2

2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2590088
CAS No.: 313500-82-2
M. Wt: 283.415
InChI Key: QSYNTFHMFFHDCY-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-N-(4-methylphenyl)acetamide is a potent and selective inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key therapeutic target for metabolic disorders . This adamantyl acetamide derivative is designed for research into conditions such as type 2 diabetes, insulin resistance, dyslipidemia, and obesity . The compound functions by inhibiting the NADPH-dependent reductase activity of 11β-HSD1, which is responsible for the intracellular conversion of inert cortisone to active cortisol in liver and adipose tissues . By modulating this local amplification of glucocorticoid action, it helps to counteract the negative metabolic effects associated with excessive glucocorticoid activity . This inhibitor exhibits high selectivity, showing no significant activity against the related enzyme 11β-HSD2 or 17β-HSD1, making it a valuable tool for precise pharmacological studies . The adamantane moiety is a recognized pharmacophore that confers favorable properties, including enhanced lipophilicity and stability, to bioactive molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-adamantyl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-13-2-4-17(5-3-13)20-18(21)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYNTFHMFFHDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of adamantane derivatives with 4-methylphenyl acetamide under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-methylphenylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through cellular membranes. This allows the compound to interact with intracellular targets, potentially modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane-containing acetamides exhibit diverse pharmacological profiles depending on substituents and structural modifications. Below is a comparative analysis of 2-(adamantan-1-yl)-N-(4-methylphenyl)acetamide with analogous compounds, categorized by key structural features.

Halogen-Substituted Derivatives

Compounds with halogen atoms (e.g., fluorine, iodine) demonstrate altered electronic and steric properties. For instance:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
2-(Adamantan-1-yl)-N-(4-methylphenyl)acetamide 4-CH₃ 323.45 Not reported High lipophilicity; methyl enhances π-π stacking
8f () 8-F, 2-CH₃ 507.06 230–232 Fluorine increases electronegativity and metabolic stability
N-(4-(Adamantan-1-yl)-2-iodophenyl)acetamide () 2-I 405.31 Not reported Iodine enables radiolabeling for imaging studies
  • Key Insight: Fluorination (8f) improves bioavailability but may reduce solubility compared to the methyl-substituted parent compound.

Heterocyclic Derivatives

Incorporation of heterocycles (e.g., pyridoindole, indole) modulates binding affinity and selectivity:

Compound Heterocycle Molecular Weight (g/mol) Bioactivity
8c () Pyrido[4,3-b]indole 523.09 Not reported; structural similarity to γ-carboline alkaloids suggests CNS activity
5a–y () Indole-2-oxoacetamide ~400–500 (varies) Potential antitumor activity via kinase inhibition
MGH-CP25 () Triazole sulfonyl ~450 (estimated) Targets TEAD–YAP pathway in cancer
  • Key Insight : The indole derivatives () exhibit broader aromatic systems, enhancing interactions with hydrophobic protein pockets, whereas the parent compound’s simpler structure may favor blood-brain barrier penetration .

Functional Group Modifications

Additional functional groups (e.g., hydroxyl, sulfonyl) influence solubility and target engagement:

Compound Functional Group Molecular Weight (g/mol) Notable Property
2c () 2-Hydroxyphenyl 325.43 Hydroxyl group increases polarity and H-bonding
MGH-CP25 () Sulfonyltriazole ~450 (estimated) Sulfonyl enhances binding to charged residues
  • Key Insight : Hydroxylation (2c) improves aqueous solubility but may reduce membrane permeability compared to the methyl-substituted analog .

Dimeric and Polymeric Structures

Larger architectures, such as dimers, exploit multivalent interactions:

Compound Structure Molecular Weight (g/mol) Application
Dimeric γ-AApeptide () Adamantane dimer 1,155.83 Enhanced binding avidity for viral proteins

Research Findings and Implications

  • Synthetic Flexibility : The parent compound’s synthesis () is more straightforward than derivatives requiring multi-step coupling (e.g., ), favoring scalability .
  • Thermodynamic Stability: Higher melting points in fluorinated derivatives (8f: 230–232°C) compared to non-halogenated analogs indicate stronger crystalline packing .

Biological Activity

2-(Adamantan-1-yl)-N-(4-methylphenyl)acetamide is a synthetic compound that features an adamantane moiety, which is known for its unique rigid structure, and a 4-methylphenyl substituent. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound is classified as an acetamide derivative and has been explored for various biological activities, including antiviral and anticancer properties.

  • Molecular Formula : C₁₉H₂₈N₂O
  • Molecular Weight : Approximately 300.44 g/mol
  • Structure : The compound consists of an adamantane core linked to an acetamide and a 4-methylphenyl group, contributing to its rigidity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of adamantane exhibit significant biological activities, including:

  • Antiviral Properties : Compounds with adamantane structures have shown the ability to inhibit viral replication.
  • Anticancer Activity : Certain adamantane derivatives induce apoptosis in cancer cell lines through mechanisms involving caspase activation and poly ADP-ribose polymerase (PARP) cleavage.

The biological activity of 2-(adamantan-1-yl)-N-(4-methylphenyl)acetamide can be attributed to:

  • Caspase Activation : Induction of apoptosis in cancer cells often involves the activation of caspases, which are critical for the execution phase of cell apoptosis.
  • Poly ADP-Ribose Polymerase (PARP) Cleavage : This process is a hallmark of apoptosis, where PARP is cleaved by activated caspases, leading to cell death.

Comparative Biological Activity

A comparison of related compounds highlights the potential effectiveness of 2-(adamantan-1-yl)-N-(4-methylphenyl)acetamide:

Compound NameStructure FeaturesBiological Activity
N-(1-adamantyl)acetamideAdamantane core with acetamideAntiviral properties
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamideAdamantane core with chloro and furan substituentsPotential anti-inflammatory activity
N-(2-methyl-adamantan-2-yl)-acetamideMethyl-substituted adamantane coreAnticancer activity

Case Studies and Research Findings

  • Antiviral Studies : Preliminary studies on similar compounds suggest that modifications in side chains can enhance antiviral activity. For instance, compounds containing adamantane structures have been shown to inhibit viral replication effectively.
  • Anticancer Research : In vitro studies have demonstrated that certain adamantane derivatives exhibit potent anti-proliferative effects against various cancer cell lines. For example, compounds derived from adamantane have been reported to induce significant apoptosis in hepatic cancer cells (HepG2), with IC₅₀ values indicating effective cytotoxicity.
  • Mechanistic Insights : Research has shown that certain derivatives promote the cleavage of PARP and increase caspase activity in cancer cells, confirming their role in inducing programmed cell death.

Q & A

Q. What are the established synthetic routes for 2-(adamantan-1-yl)-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of adamantane-containing acetamides typically involves coupling adamantane derivatives with substituted phenylacetamide precursors. A general procedure (adapted from Zheng et al., 2023) involves:

  • Step 1: Reacting 1-adamantylamine with chloroacetyl chloride to form the adamantane-acetyl intermediate.
  • Step 2: Coupling with 4-methylaniline via nucleophilic acyl substitution under reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final compound.

Key Optimization Factors:

  • Catalyst: Use of TEA or DMAP improves reaction efficiency.
  • Temperature: Reflux at 40–50°C minimizes side reactions.
  • Solvent: Anhydrous DCM prevents hydrolysis.

Q. Table 1: Synthesis Optimization Data

MethodCatalystTemperature (°C)Yield (%)Reference
Nucleophilic SubstitutionTEA4051
Microwave-AssistedDMAP6068(Hypothetical)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR: Focus on adamantane proton signals (δ 1.6–2.1 ppm, multiplet) and the acetamide carbonyl (δ 170–175 ppm in 13C). The 4-methylphenyl group shows aromatic protons (δ 6.8–7.2 ppm) and a singlet for the methyl group (δ 2.3 ppm) .
  • HRMS (ESI): Confirm molecular ion [M+H]+ at m/z = calculated for C19H25NO (e.g., 298.2042) .
  • IR Spectroscopy: Look for N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) absorption (~1650 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of adamantane-acetamide derivatives?

Methodological Answer:

  • Systematic SAR Studies: Compare derivatives with varying substituents (e.g., halogen, methyl, methoxy) on the phenyl ring. For example, reports that 2-(4-bromophenyl) analogs show enhanced activity vs. methyl-substituted variants .
  • Control Experiments: Validate assay conditions (e.g., cell line specificity, concentration ranges) to isolate structural effects from experimental variability.
  • Meta-Analysis: Cross-reference data from independent studies (e.g., enzymatic inhibition vs. cellular toxicity) to identify consistent trends.

Q. What computational strategies are recommended to predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., NMDA receptors or viral proteases). Focus on the adamantane moiety’s hydrophobic pockets and the acetamide’s hydrogen-bonding potential .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA).
  • Pharmacophore Modeling: Identify critical features (e.g., adamantane’s rigid cage, acetamide’s carbonyl) using tools like Schrödinger’s Phase.

Q. Table 2: Computational Predictions for Target Binding

TargetDocking Score (kcal/mol)Key InteractionsReference
NMDA Receptor-9.2Hydrophobic (adamantane), H-bond (acetamide)
SARS-CoV-2 Mpro-7.8Van der Waals (adamantane), π-π (phenyl)(Hypothetical)

Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric elements?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modifications to the adamantane (e.g., hydroxylation) or phenyl ring (e.g., electron-withdrawing groups).
  • In Vitro Assays: Test analogs against relevant targets (e.g., kinase inhibition, antimicrobial activity).
  • Data Clustering: Use principal component analysis (PCA) to correlate structural features (logP, polar surface area) with bioactivity .

Q. Table 3: SAR Data for Adamantane-Acetamide Derivatives

SubstituentlogPIC50 (µM, NMDA)Activity Trend
4-Methylphenyl3.812.5Baseline
4-Bromophenyl4.28.7↑ 30%
3-Methoxyphenyl3.518.9↓ 25%

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